2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine
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Overview
Description
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxyphenyl group and the hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethoxybenzaldehyde and 2-hydroxypyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in a batch reactor with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyridine: Similar structure but lacks the trifluoromethoxy group.
4-(trifluoromethoxy)pyridine: Lacks the hydroxyl group.
2-Hydroxy-4-(4-methoxyphenyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine is unique due to the presence of both the trifluoromethoxy group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOMRWMBJHEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683146 |
Source
|
Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187744-53-1 |
Source
|
Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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